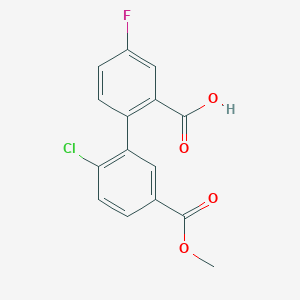

![molecular formula C17H15FO5 B6410646 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% CAS No. 1262005-87-7](/img/structure/B6410646.png)

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%

Overview

Description

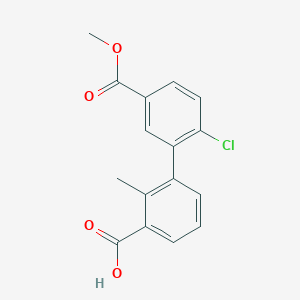

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid (EFMA) is a compound that is used in a variety of scientific research applications. It is an acid with a molecular weight of 312.27 g/mol and is composed of a phenyl ring, a methoxybenzoic acid moiety, and an ethoxycarbonyl group. EFMA is a versatile compound that has been used in a variety of biological, chemical, and physical studies. It is a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. EFMA is also used as a fluorescent probe in biological studies, as a fluorescent dye in imaging studies, and as a fluorescent tag in protein labeling.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has also been used as a fluorescent probe in biological studies, as a fluorescent dye in imaging studies, and as a fluorescent tag in protein labeling. It has been used in the study of protein-protein interactions, in the study of enzyme-substrate interactions, and in the study of gene expression.

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is not yet fully understood. It is believed that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% interacts with proteins and enzymes through hydrogen bonding and hydrophobic interactions. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also believed to interact with DNA and RNA through hydrogen bonding and hydrophobic interactions. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also believed to interact with other molecules through hydrogen bonding and hydrophobic interactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% are not yet fully understood. It is believed that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% may affect the activity of enzymes, proteins, and other molecules. It is also believed that 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% may affect the expression of genes and the production of proteins. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% may also affect the metabolism of cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in laboratory experiments include its low cost, its availability, its stability, and its versatility. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is also relatively non-toxic, making it safe to use in laboratory experiments. The limitations of using 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in laboratory experiments include its low solubility in water and its low fluorescence.

Future Directions

For the use of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% in scientific research include the exploration of its interactions with proteins and enzymes, its effects on gene expression, and its effects on metabolism. Additionally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% could be used as a fluorescent tag in protein labeling and imaging studies. 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% could also be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Finally, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% could be used in the study of protein-protein interactions, enzyme-substrate interactions, and gene expression.

Synthesis Methods

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a method of forming carbon-carbon bonds by reacting a Grignard reagent with an electrophilic compound. The Wittig reaction is a method of forming carbon-carbon bonds by reacting an alkyl halide with a phosphonium salt. Both of these methods can be used to synthesize 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% from the appropriate starting materials.

properties

IUPAC Name |

3-(4-ethoxycarbonyl-3-fluorophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO5/c1-3-23-17(21)14-5-4-10(9-15(14)18)11-6-12(16(19)20)8-13(7-11)22-2/h4-9H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRXGJHMVKJZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691952 | |

| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid | |

CAS RN |

1262005-87-7 | |

| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410566.png)

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410570.png)

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410580.png)

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)

![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)